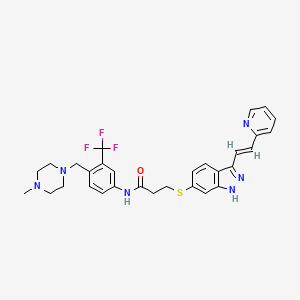

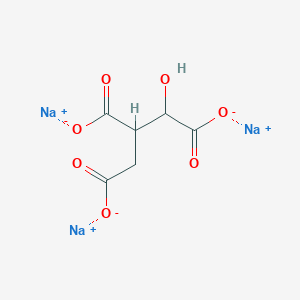

DL-Isocitric acid (trisodium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DL-Isocitric acid (trisodium salt) is a chemical compound that serves as a protonated form of isocitrate, a substrate in the citric acid cycle. It is commonly used as a marker for determining the composition of isocitrates in fruit products, including fruit juices . The compound is typically found as a white crystalline powder and is highly soluble in water.

Vorbereitungsmethoden

DL-Isocitric acid (trisodium salt) can be synthesized by reacting isocitric acid with sodium hydroxide. The reaction typically involves dissolving isocitric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the crystalline form of DL-Isocitric acid (trisodium salt) .

Industrial production methods often involve the use of fermentation processes where microorganisms such as Aspergillus niger are used to produce isocitric acid, which is then converted to its trisodium salt form through neutralization with sodium hydroxide .

Analyse Chemischer Reaktionen

DL-Isocitric acid (trisodium salt) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxalosuccinic acid, which is an intermediate in the citric acid cycle.

Reduction: Reduction reactions can convert it back to isocitric acid.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include oxalosuccinic acid and isocitric acid .

Wissenschaftliche Forschungsanwendungen

DL-Isocitric acid (trisodium salt) has a wide range of applications in scientific research:

Chemistry: It is used as a standard in analytical chemistry for the quantification of isocitrates in various samples.

Biology: It serves as a substrate in studies involving the citric acid cycle and energy metabolism.

Medicine: Research on metabolic disorders often involves the use of DL-Isocitric acid (trisodium salt) to study enzyme deficiencies and their effects on the citric acid cycle.

Industry: It is used in the food industry as a marker for quality control in fruit juices and other products

Wirkmechanismus

DL-Isocitric acid (trisodium salt) exerts its effects primarily through its role as a substrate in the citric acid cycle. It is converted to oxalosuccinic acid by the enzyme isocitrate dehydrogenase. This conversion is crucial for the production of α-ketoglutarate, which is a key intermediate in the citric acid cycle. The pathway involves the reduction of nicotinamide adenine dinucleotide phosphate (NADP) to nicotinamide adenine dinucleotide phosphate hydrogen (NADPH), which is essential for various biosynthetic reactions .

Vergleich Mit ähnlichen Verbindungen

DL-Isocitric acid (trisodium salt) can be compared with other similar compounds such as:

Citric acid: Both are tricarboxylic acids, but citric acid does not have the hydroxyl group present in isocitric acid.

α-Ketoglutaric acid: This compound is an intermediate in the citric acid cycle and is formed from the oxidation of isocitric acid.

Malic acid: Another intermediate in the citric acid cycle, but it lacks the additional carboxyl group present in isocitric acid.

The uniqueness of DL-Isocitric acid (trisodium salt) lies in its specific role in the citric acid cycle and its use as a marker for isocitrates in various products .

Eigenschaften

Molekularformel |

C6H5Na3O7 |

|---|---|

Molekulargewicht |

258.07 g/mol |

IUPAC-Name |

trisodium;1-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |

InChI-Schlüssel |

HWMVXEKEEAIYGB-UHFFFAOYSA-K |

Kanonische SMILES |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)

![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)

![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)

![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)